molecular formula C6H5Cl2NO B122614 (5,6-Dichloropyridin-3-yl)methanol CAS No. 54127-30-9

(5,6-Dichloropyridin-3-yl)methanol

Cat. No. B122614
CAS RN: 54127-30-9
M. Wt: 178.01 g/mol
InChI Key: ZOFUUOULXZPZHP-UHFFFAOYSA-N
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Description

“(5,6-Dichloropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5Cl2NO. It has a molecular weight of 178.02 .


Molecular Structure Analysis

The IUPAC name for this compound is (5,6-dichloro-3-pyridinyl)methanol. Its InChI code is 1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 and the InChI key is ZOFUUOULXZPZHP-UHFFFAOYSA-N . The compound has one rotatable bond, one hydrogen bond donor count, and two hydrogen bond acceptor counts .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 297.7°C at 760 mmHg and a melting point of 76°C . The compound is stored in a dry, sealed container in a freezer, under -20°C .

Scientific Research Applications

  • Food Chemistry:

    • (Chen, Dai, & Kitts, 2016) investigated a compound related to (5,6-Dichloropyridin-3-yl)methanol, F3-A, in the context of the Maillard reaction in bread. They found that F3-A concentrations vary with bread type and toasting degree, and it is bioavailable in Caco-2 intestinal cells.
  • Catalysis:

    • (Kermagoret & Braunstein, 2008) explored the synthesis of nickel complexes with bidentate N,O-type ligands, including derivatives of (5,6-Dichloropyridin-3-yl)methanol, for the catalytic oligomerization of ethylene.
  • Biocatalysis:

    • (Chen et al., 2021) demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a derivative of (5,6-Dichloropyridin-3-yl)methanol, using a biocatalytic approach in a microreaction system, achieving high yield and enantiomeric excess.
  • Solvent Effects on Complexation:

    • (Bremer et al., 2015) studied the effect of solvent on the complexation of Cm(III) and Eu(III) with a ligand related to (5,6-Dichloropyridin-3-yl)methanol, noting significant changes in stability constants with varying water content in methanol–water mixtures.
  • Synthetic Chemistry:

    • (Sukhorukov et al., 2008) studied the catalytic hydrogenation of compounds related to (5,6-Dichloropyridin-3-yl)methanol, providing insights into the synthesis of various derivatives.

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(5,6-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFUUOULXZPZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619375
Record name (5,6-Dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dichloropyridin-3-yl)methanol

CAS RN

54127-30-9
Record name (5,6-Dichloropyridin-3-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54127-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-Dichloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-5-(hydroxymethyl)pyridine
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Synthesis routes and methods I

Procedure details

At 0° C., 859 ml (859 mmol) of a 1 M solution of borane-tetrahydrofuran complex in tetrahydrofuran are added dropwise to 110 g (573 mmol) of 5,6-dichloronicotinic acid in 250 ml of tetrahydrofuran. The mixture is warmed to room temperature and stirred at this temperature for 3 hours. After cooling to 0° C., the reaction mixture is made alkaline using saturated aqueous potassium carbonate solution, most of the tetrahydrofuran is removed using a rotary evaporator and the residue is extracted repeatedly with ethyl acetate. The combined organic phases are washed with water and saturated aqueous sodium chloride solution and dried over sodium sulphate. Concentration under reduced pressure and purification of the residue by column chromatography on silica gel (silica gel 60-Merck, particle size: 0.04 to 0.063 mm) using the mobile phase mixture ethyl acetate:cyclohexane (1:2) gives 62 g (61% of theory) of (5,6-dichloropyridin-3-yl)methanol.
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Synthesis routes and methods II

Procedure details

Borane tetrahydrofuran complex (15.4 mL, 15.4 mmol) was added to a stirred solution of 5,6-dichloronicotinic acid (2.46 g, 12.8 mmol) in anhydrous THF (15 mL) at 0° C. The mixture was stirred at 0° C. for 30 min while the mixture became orange in color and then at RT for 3 h. An additional portion of borane tetrahydrofuran complex (15.4 mL, 15.4 mmol) was added and the mixture was stirred at RT for 16 h. The mixture was then carefully poured into a cold 1 N aqueous HCl solution and extracted with DCM. The organic layer was dried (Na2SO4), filtered and the solvents evaporated to yield 5,6-dichloro-pyridin-3-yl)-methanol (1.64 g, 68%) as a pale yellow wax which was used in next reaction without further purification.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dichloropyridin-3-yl)methanol
Reactant of Route 2
(5,6-Dichloropyridin-3-yl)methanol
Reactant of Route 3
(5,6-Dichloropyridin-3-yl)methanol
Reactant of Route 4
(5,6-Dichloropyridin-3-yl)methanol
Reactant of Route 5
(5,6-Dichloropyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5,6-Dichloropyridin-3-yl)methanol

Citations

For This Compound
2
Citations
AP Ayscough, GA Showell, MR Teall, HE Temple… - WO2010092342, 2010 - i.moscow
A compound having the Formula (1): wherein: X 1, X 2, X 3 and X 4 independently represent CH or N; R 1, R 2 and R 3 independently represent C 1-6 alkyl, C 3-8 cycloalkyl or C 3-8 …
Number of citations: 2 i.moscow
SD SC, SG SIE, SL SK, ST SM, SY SV - researchgate.net
(57) Abstract: Provided are new biphenyl derivatives of formula (Ia). These compounds act as aromatase and sulfatase inhibitors. They are particularly useful for treating pathological …
Number of citations: 0 www.researchgate.net

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